4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol
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Overview
Description
4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol is a heterocyclic compound that features an oxazole ring fused to a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol typically involves the formation of the oxazole ring followed by its fusion with the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-methyl-7-phenyl [1,3]oxazolo [5,4-b]pyridin-2(1H)-one with amino acid ethyl ester hydrochloride salt in anhydrous acetic acid at 90°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole N-oxides, while substitution reactions could introduce halogen or alkyl groups onto the aromatic rings.
Scientific Research Applications
4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like collagen prolyl-4-hydroxylase, thereby reducing collagen deposition and fibrosis . The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole structure.
Uniqueness
What sets 4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol apart is its unique combination of an oxazole ring fused to a pyridine ring, which imparts distinct chemical and biological properties. This fusion enhances its potential as a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
4-amino-2-methyl-6-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-7-5-8(14)6-9(11(7)17)13-16-12-10(18-13)3-2-4-15-12/h2-6,17H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSRMOBYQWHLQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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